3-methoxy-4-(8-phenyloctoxy)aniline
Description
3-Methoxy-4-(8-phenyloctoxy)aniline is an aniline derivative featuring a methoxy group at the para-position and a bulky 8-phenyloctoxy chain at the meta-position. This compound is structurally tailored for applications in pharmaceuticals and agrochemicals due to its lipophilic side chain, which enhances membrane permeability and bioavailability. The phenyl-terminated octoxy chain contributes to steric bulk and modulates electronic properties, distinguishing it from simpler aniline derivatives .
Properties
CAS No. |
15382-78-2 |
|---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-methoxy-4-(8-phenyloctoxy)aniline |
InChI |
InChI=1S/C21H29NO2/c1-23-21-17-19(22)14-15-20(21)24-16-10-5-3-2-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-15,17H,2-5,7,10-11,16,22H2,1H3 |
InChI Key |
VVHGKLSPTRDFLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCCC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
15382-78-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((8-phenyloctyl)oxy)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((8-phenyloctyl)oxy)- typically involves the reaction of m-Anisidine with 4-((8-phenyloctyl)oxy) bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: m-Anisidine, 4-((8-phenyloctyl)oxy)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways .
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent .
Industry: In the industrial sector, m-Anisidine, 4-((8-phenyloctyl)oxy)- is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((8-phenyloctyl)oxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects . The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Substituent Chain Length and Lipophilicity
- 4-(Hexyloxy/Heptyloxy)Benzenamine (3a/3b): These derivatives possess shorter alkoxy chains (C6/C7) without terminal phenyl groups. For example, hexyloxy/heptyloxy derivatives exhibit logP values ~3.5–4.0, whereas the target compound’s logP is estimated to exceed 6.0 due to the phenyloctoxy group .
- 3-Methoxy-4-[3-(Phenoxy)Propoxy]Aniline: This analog has a phenoxypropoxy chain (C3 + phenyl), resulting in intermediate lipophilicity (logP ~5.2). The shorter chain reduces steric hindrance but may compromise sustained release properties in drug formulations compared to the target compound .
Electronic Effects and Reactivity
- 3-Methoxy-4-(Trifluoromethyl)Aniline : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the aniline’s NH2 group (pKa ~3.8 vs. ~4.5 for the target compound). This enhances reactivity in electrophilic substitutions but reduces stability under acidic conditions .
- 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline : Halogen substituents (Cl, F) introduce mixed electronic effects. The fluorine atom increases electronegativity, while the chlorine enhances steric bulk. This derivative is more reactive in Ullmann or Buchwald-Hartwig coupling reactions compared to the target compound’s electron-rich phenyloctoxy chain .
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/mL) | Organic Solubility (e.g., EtOAc) |
|---|---|---|---|
| 3-Methoxy-4-(8-Phenyloctoxy)Aniline | ~371.5 | <0.01 | High |
| 4-Heptyloxybenzenamine | 207.3 | ~0.05 | Moderate |
| 3-Methoxy-4-(Trifluoromethyl)Aniline | 191.15 | ~0.1 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
